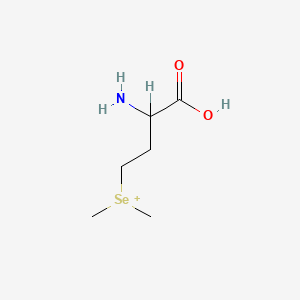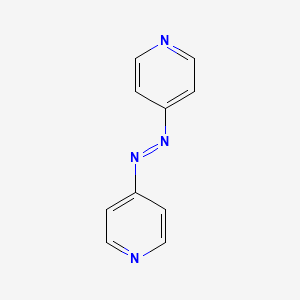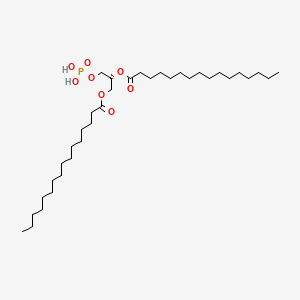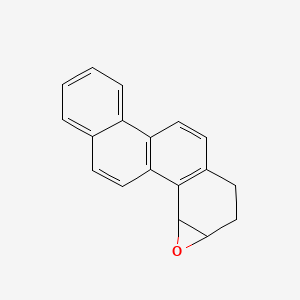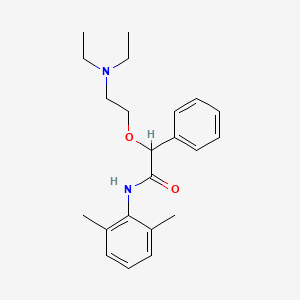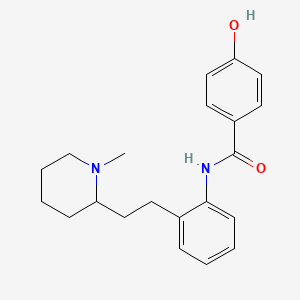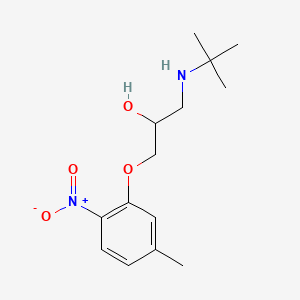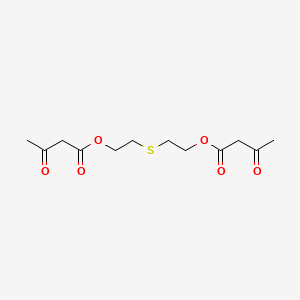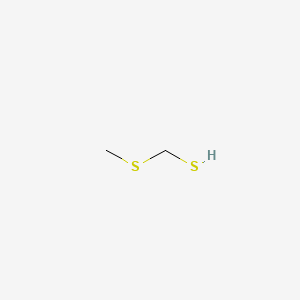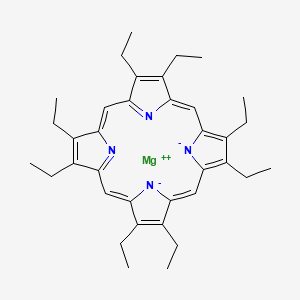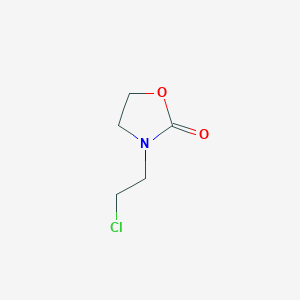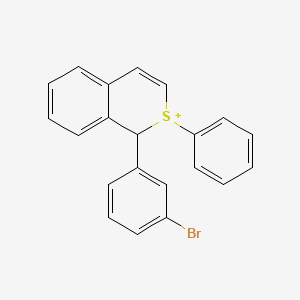
1-(3-bromophenyl)-2-phenyl-1H-isothiochromen-2-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-bromophenyl)-2-phenyl-1H-isothiochromen-2-ium is a synthetic organic compound that belongs to the class of isothiochromenium salts This compound is characterized by the presence of a bromophenyl group and a phenyl group attached to an isothiochromenium core
Vorbereitungsmethoden
The synthesis of 1-(3-bromophenyl)-2-phenyl-1H-isothiochromen-2-ium typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Cyclization: Formation of the isothiochromenium core through cyclization reactions, often involving sulfur-containing reagents.
Phenylation: Introduction of the phenyl group via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Chemischer Reaktionen
1-(3-bromophenyl)-2-phenyl-1H-isothiochromen-2-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-bromophenyl)-2-phenyl-1H-isothiochromen-2-ium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-(3-bromophenyl)-2-phenyl-1H-isothiochromen-2-ium involves its interaction with molecular targets and pathways within cells. The compound may exert its effects by:
Binding to specific enzymes or receptors: This can modulate their activity and influence cellular processes.
Interfering with DNA or RNA synthesis: This can inhibit cell proliferation and induce cell death.
Modulating signaling pathways: The compound may affect pathways involved in cell growth, apoptosis, and stress responses.
Vergleich Mit ähnlichen Verbindungen
1-(3-bromophenyl)-2-phenyl-1H-isothiochromen-2-ium can be compared with other similar compounds, such as:
1-(3-bromophenyl)pyrrolidine: This compound also contains a bromophenyl group but has a pyrrolidine core instead of an isothiochromenium core.
1-(3-bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline: This compound has a similar bromophenyl group but differs in its core structure and additional substituents.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
55092-30-3 |
|---|---|
Molekularformel |
C21H16BrS+ |
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
1-(3-bromophenyl)-2-phenyl-1H-isothiochromen-2-ium |
InChI |
InChI=1S/C21H16BrS/c22-18-9-6-8-17(15-18)21-20-12-5-4-7-16(20)13-14-23(21)19-10-2-1-3-11-19/h1-15,21H/q+1 |
InChI-Schlüssel |
QHMSNKYRSCOTFT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[S+]2C=CC3=CC=CC=C3C2C4=CC(=CC=C4)Br |
Kanonische SMILES |
C1=CC=C(C=C1)[S+]2C=CC3=CC=CC=C3C2C4=CC(=CC=C4)Br |
Synonyme |
2 alpha-bromoacetoxyprogesterone 2-bromoacetoxyprogesterone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


